An In-depth Technical Guide to 3-((Ethylsulfonyl)methyl)azetidine: A Versatile Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-((Ethylsulfonyl)methyl)azetidine, a heterocyclic building block of increasing importance in medi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-((Ethylsulfonyl)methyl)azetidine, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its molecular identity, synthesis, and the rationale behind its growing application in the design of novel therapeutics. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, imparts unique and advantageous physicochemical properties to drug candidates, making its derivatives highly sought after in contemporary drug discovery programs.[1][2]
Core Molecular Identifiers and Physicochemical Properties
Table 1: Molecular Identifiers for 3-((Ethylsulfonyl)methyl)azetidine
Identifier
Value
IUPAC Name
3-((Ethylsulfonyl)methyl)azetidine
Chemical Formula
C₆H₁₃NO₂S
Molecular Weight
163.24 g/mol
Canonical SMILES
CCS(=O)(=O)CC1CNC1
InChI Key
(Predicted)
CAS Number
Not assigned or readily available
The incorporation of the ethylsulfonylmethyl group at the 3-position of the azetidine ring significantly influences the molecule's polarity and hydrogen bonding potential. The sulfone moiety is a strong hydrogen bond acceptor, which can enhance solubility and interactions with biological targets. The azetidine nitrogen provides a basic handle for further functionalization or salt formation, allowing for modulation of pharmacokinetic properties.[3]
The Azetidine Scaffold: A Privileged Structure in Drug Discovery
The azetidine ring is considered a "privileged scaffold" in medicinal chemistry. Its strained four-membered ring structure imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for target proteins.[4] Compared to its five-membered pyrrolidine analog, the azetidine ring offers a more compact and three-dimensional structure, which can be advantageous for exploring chemical space and achieving novelty in drug design.[5]
The inclusion of azetidine motifs in drug candidates has been shown to improve metabolic stability, aqueous solubility, and membrane permeability, all critical parameters in the development of orally bioavailable drugs.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine core, highlighting the clinical success of this heterocyclic system.[1]
Synthesis and Chemical Reactivity
The synthesis of 3-((ethylsulfonyl)methyl)azetidine is typically achieved through a multi-step sequence starting from a commercially available N-protected azetidine precursor, such as tert-butyl 3-oxoazetidine-1-carboxylate. The general strategy involves the introduction of the ethylsulfonylmethyl side chain and subsequent deprotection of the azetidine nitrogen.
General Synthetic Workflow
A representative synthetic approach is outlined below. This pathway leverages a Wittig-type reaction to introduce a methylene group, followed by a Michael addition of ethanesulfinate, and finally, deprotection of the Boc-protecting group.
Caption: A general synthetic route to 3-((ethylsulfonyl)methyl)azetidine.
Detailed Experimental Protocol: Deprotection of the N-Boc Precursor
The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is a crucial transformation that must be carried out under conditions that do not compromise the integrity of the azetidine ring or the sulfone functional group.
Protocol: Acid-Mediated Deprotection of tert-Butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate
Dissolution: Dissolve tert-butyl 3-((ethylsulfonyl)methyl)azetidine-1-carboxylate (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM), at a concentration of approximately 0.1 M.
Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Rationale: TFA is a strong acid that effectively cleaves the acid-labile Boc group. The excess ensures the reaction goes to completion.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
Work-up:
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
Dissolve the residue in a minimal amount of DCM and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: CO₂ evolution may occur.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 3-((ethylsulfonyl)methyl)azetidine can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride) to afford the final product with high purity.
Applications in Drug Discovery and Development
The unique combination of the azetidine scaffold and the ethylsulfonylmethyl side chain makes 3-((ethylsulfonyl)methyl)azetidine a valuable building block for the synthesis of a diverse range of bioactive molecules.
Scaffold for Library Synthesis: The secondary amine of the azetidine ring serves as a versatile handle for further functionalization through reactions such as reductive amination, amide coupling, and nucleophilic aromatic substitution. This allows for the rapid generation of libraries of compounds for high-throughput screening.[3]
Modulation of Physicochemical Properties: The polar sulfone group can be strategically employed to enhance the aqueous solubility and metabolic stability of a lead compound. The rigid azetidine core can help to optimize the conformational presentation of key pharmacophoric elements, leading to improved potency and selectivity.[1]
Bioisosteric Replacement: The azetidine ring can be used as a bioisostere for other cyclic amines, such as pyrrolidine or piperidine, to explore new chemical space and circumvent existing patents.
Conclusion
3-((Ethylsulfonyl)methyl)azetidine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique structural features, arising from the combination of a strained azetidine ring and a polar sulfone side chain, offer significant opportunities to enhance the drug-like properties of novel therapeutic agents. The synthetic accessibility of this compound, coupled with the growing body of literature on the utility of the azetidine scaffold, ensures its continued importance in the design and development of the next generation of medicines.
In-depth Technical Guide: Physicochemical Properties of 3-((Ethylsulfonyl)methyl)azetidine for Lead Optimization
Introduction: The Azetidine Scaffold and the Imperative of Physicochemical Profiling in Lead Optimization The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry.[1] This four-membered nitr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Azetidine Scaffold and the Imperative of Physicochemical Profiling in Lead Optimization
The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry.[1] This four-membered nitrogen-containing heterocycle offers a unique combination of properties that are highly advantageous in drug design. Its inherent ring strain and three-dimensional character provide a rigid framework that can enhance binding affinity to biological targets and improve metabolic stability.[1][2] The incorporation of an azetidine ring can also favorably modulate physicochemical properties such as aqueous solubility.[1] In the quest for novel therapeutics, the strategic functionalization of the azetidine core allows for the fine-tuning of a molecule's characteristics to achieve a desirable pharmacokinetic and pharmacodynamic profile.
This guide focuses on the physicochemical properties of a specific, promising building block: 3-((Ethylsulfonyl)methyl)azetidine . The presence of the ethylsulfonylmethyl substituent introduces a polar, hydrogen bond-accepting group that is expected to significantly influence the molecule's behavior in biological systems. Understanding and optimizing the physicochemical properties of this and related compounds is a cornerstone of successful lead optimization. This process aims to transform a promising hit compound into a drug candidate with suitable absorption, distribution, metabolism, and excretion (ADME) properties, ultimately enhancing its therapeutic potential and reducing the likelihood of late-stage attrition.
This document will provide an in-depth analysis of the key physicochemical parameters of 3-((Ethylsulfonyl)methyl)azetidine, offering both predicted values and detailed experimental protocols for their determination. We will explore the causal relationships between these properties and their implications for drug development, providing a practical framework for researchers in the field.
Predicted Physicochemical Properties of 3-((Ethylsulfonyl)methyl)azetidine
A summary of the predicted physicochemical properties for 3-((Ethylsulfonyl)methyl)azetidine, calculated using the SwissADME web tool[3], is presented below. These values provide a valuable starting point for understanding the molecule's drug-like characteristics. The SMILES string used for the prediction was CCS(=O)(=O)CC1CNC1.
Property
Predicted Value
Significance in Lead Optimization
Molecular Weight
163.24 g/mol
Conforms to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.[4]
logP (iLOGP)
-0.67
Indicates a hydrophilic nature, which can contribute to good aqueous solubility but may limit membrane permeability.
Aqueous Solubility (ESOL)
logS = -0.18
Predicted to be highly soluble in water, which is advantageous for formulation and absorption.
Topological Polar Surface Area (TPSA)
63.79 Ų
Suggests good intestinal absorption and the potential for blood-brain barrier penetration.[5]
pKa (strongest basic)
9.88
The azetidine nitrogen is predicted to be basic, meaning the molecule will be predominantly protonated at physiological pH.
Ionization Constant (pKa): A Master Regulator of a Drug's Fate
The pKa of a molecule is a critical determinant of its behavior in the variable pH environments of the human body, from the acidic stomach to the neutral pH of the blood.[6] It dictates the extent of ionization, which in turn profoundly influences a molecule's solubility, permeability, and interaction with its biological target.[7] For 3-((Ethylsulfonyl)methyl)azetidine, the basicity of the azetidine nitrogen is the key ionization event to consider.
Predicted pKa and Its Implications
The predicted pKa of the conjugate acid of the azetidine nitrogen is 9.88 . This indicates that at physiological pH (around 7.4), 3-((Ethylsulfonyl)methyl)azetidine will exist predominantly in its protonated, positively charged form. This has several important consequences for lead optimization:
Enhanced Aqueous Solubility: The ionized form of a molecule is generally more soluble in aqueous environments, which is beneficial for drug formulation and absorption from the gastrointestinal tract.
Potential for Reduced Permeability: While advantageous for solubility, a high degree of ionization can hinder a molecule's ability to cross lipid membranes, potentially reducing its absorption and distribution into tissues.
Target Binding: The charge state of a molecule can be critical for its interaction with the binding site of its target protein. A positively charged azetidine nitrogen may form crucial ionic interactions or hydrogen bonds that contribute to binding affinity.
Experimental Determination of pKa: Potentiometric Titration
While computational predictions are valuable, experimental determination of pKa is essential for accurate lead optimization.[8] Potentiometric titration is a robust and widely used method.[9]
Protocol:
Sample Preparation: Accurately weigh a sample of 3-((Ethylsulfonyl)methyl)azetidine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant rate.
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
Data Analysis: Plot the pH versus the volume of titrant. The pKa is determined from the pH at the half-equivalence point, where half of the azetidine has been protonated.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): Balancing Solubility and Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a critical parameter in drug design as it influences a molecule's absorption, distribution, and potential for toxicity.
Predicted logP and Its Implications
The predicted iLOGP for 3-((Ethylsulfonyl)methyl)azetidine is -0.67 . This negative value signifies that the compound is hydrophilic, meaning it has a greater affinity for aqueous environments than for lipidic ones. This has the following implications:
Good Aqueous Solubility: As discussed, this is generally favorable for drug formulation and absorption.
Potential for Low Permeability: Highly hydrophilic compounds may struggle to passively diffuse across cell membranes, which could limit their oral bioavailability and distribution to target tissues.
Lower Risk of Off-Target Effects: Hydrophilic compounds are less likely to accumulate in fatty tissues, which can reduce the risk of certain off-target toxicities.
For lead optimization, it may be necessary to modulate the lipophilicity of this scaffold to achieve an optimal balance between solubility and permeability.
Experimental Determination of logP: The Shake-Flask Method
The shake-flask method is the traditional and most widely accepted technique for the experimental determination of logP.
Protocol:
System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer at a pH where the compound is in its neutral form, if applicable). The two phases should be mutually saturated.
Compound Addition: Add a known amount of 3-((Ethylsulfonyl)methyl)azetidine to the biphasic system.
Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound in each using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is a fundamental physicochemical property that dictates the maximum concentration of a compound that can be achieved in solution. For orally administered drugs, adequate solubility is a prerequisite for absorption, as only dissolved drug can pass through the intestinal wall.
Predicted Aqueous Solubility and Its Implications
The predicted aqueous solubility (ESOL) for 3-((Ethylsulfonyl)methyl)azetidine is expressed as a logS value of -0.18 . This indicates that the compound is predicted to be highly soluble in water. The implications of this are:
Favorable for Oral Absorption: High solubility ensures that the compound can readily dissolve in the gastrointestinal fluids, making it available for absorption.
Easier Formulation: Soluble compounds are generally easier to formulate into various dosage forms, including intravenous solutions.
Potential for High Dose Loading: High solubility can allow for the formulation of higher-dose drug products.
Experimental Determination of Aqueous Solubility: The Equilibrium Shake-Flask Method
The equilibrium shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.
Protocol:
Sample Preparation: Add an excess amount of solid 3-((Ethylsulfonyl)methyl)azetidine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
Phase Separation: After equilibration, allow the suspension to settle or centrifuge it to separate the undissolved solid.
Sample Collection and Filtration: Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Solubility Determination: The measured concentration represents the equilibrium aqueous solubility of the compound.
Polar Surface Area (PSA): A Predictor of Membrane Permeability
The topological polar surface area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from its polar atoms (typically oxygen and nitrogen).[4] It has been shown to be a good predictor of a drug's ability to permeate cell membranes.[5]
Predicted TPSA and Its Implications
The predicted TPSA for 3-((Ethylsulfonyl)methyl)azetidine is 63.79 Ų . This value has significant implications for its potential as a drug candidate:
Good Intestinal Absorption: Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption.[5] The predicted value for our compound falls well within this range.
Potential for Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), a TPSA of less than 90 Ų is often required for efficient BBB penetration.[5] The predicted TPSA of 63.79 Ų suggests that this scaffold has the potential to be developed for CNS targets.
TPSA Calculation
TPSA is a computationally derived parameter and is not typically determined experimentally. It is calculated by summing the surface contributions of individual polar atoms or fragments within a molecule.[4] Various software packages and online tools, such as SwissADME, can rapidly and accurately calculate TPSA from a molecule's 2D structure.
Metabolic Stability: A Key Determinant of In Vivo Half-Life
While not strictly a physicochemical property, metabolic stability is a critical parameter in lead optimization that is heavily influenced by a molecule's structure and physicochemical characteristics. It refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.
Considerations for 3-((Ethylsulfonyl)methyl)azetidine
The azetidine ring is often incorporated into drug candidates to enhance metabolic stability.[2] The ethylsulfonylmethyl group, while polar, is generally considered to be metabolically stable. However, in vitro metabolic stability assays are essential to confirm this and to identify any potential metabolic liabilities.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Liver microsomes are a subcellular fraction that contains a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Protocol:
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or other species), a NADPH-generating system (cofactor for CYP450 enzymes), and a buffer solution.
Compound Addition: Add 3-((Ethylsulfonyl)methyl)azetidine to the incubation mixture at a known concentration.
Incubation: Incubate the mixture at 37°C.
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the enzymatic reaction by adding a suitable organic solvent (e.g., acetonitrile).
Sample Processing: Centrifuge the samples to precipitate the proteins.
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Conclusion
The physicochemical properties of 3-((Ethylsulfonyl)methyl)azetidine, as predicted by computational models, suggest that it is a promising scaffold for lead optimization. Its high aqueous solubility, favorable polar surface area, and conformity to Lipinski's Rule of Five provide a strong foundation for the development of orally bioavailable drug candidates. The basicity of the azetidine nitrogen will be a key feature to consider and potentially modulate to achieve the desired balance of solubility, permeability, and target engagement.
This guide has provided a comprehensive overview of the key physicochemical parameters of this molecule, along with detailed protocols for their experimental determination. By integrating computational predictions with robust experimental data, researchers can make informed decisions during the lead optimization process, ultimately increasing the probability of developing safe and effective new medicines.
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The Azetidine-Sulfone Chimera: A Technical Guide to the Bioisosteric Applications of Ethylsulfonyl-methyl-azetidine Moieties
Executive Summary In the landscape of modern drug discovery, the pursuit of candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Bioisosterism, the strategic repla...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern drug discovery, the pursuit of candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Bioisosterism, the strategic replacement of one functional group with another to enhance physicochemical and pharmacological properties, remains a cornerstone of lead optimization.[1] This guide delves into the advanced application of a unique structural motif: the ethylsulfonyl-methyl-azetidine. We will explore its design rationale as a non-classical bioisostere, its strategic advantages in overcoming common metabolic liabilities, particularly with sulfonamides, and its role in fine-tuning key drug-like properties such as solubility and three-dimensionality. This document provides medicinal chemists, researchers, and drug development professionals with the foundational knowledge, practical synthetic strategies, and robust evaluation protocols required to effectively leverage this powerful scaffold.
Introduction: The Twin Challenges of Metabolic Instability and "Flatland"
Lead optimization is often a delicate balancing act. Two frequent and formidable hurdles are metabolic instability and unfavorable physicochemical properties stemming from excessive planarity or lipophilicity.
The Sulfonamide Problem: Sulfonamides are ubiquitous in medicinal chemistry, valued for their hydrogen bonding capacity and synthetic accessibility.[2] However, they can be susceptible to in vivo metabolic cleavage, leading to the formation of persistent metabolites that may possess their own off-target pharmacology or contribute to patient-to-patient variability.[3] This metabolic liability can complicate clinical development and obscure the true profile of the parent drug.
The Escape from "Flatland": Over-reliance on aromatic and planar scaffolds (so-called "flatland") in drug design can lead to poor solubility, high lipophilicity, and an increased risk of off-target toxicity. There is a continuous drive to incorporate sp³-rich, three-dimensional scaffolds that can improve aqueous solubility and provide novel vectors for exploring target binding pockets.[2]
The ethylsulfonyl-methyl-azetidine moiety emerges as a sophisticated solution, simultaneously addressing both challenges. It combines the metabolic resilience of a dialkyl sulfone with the favorable physicochemical properties imparted by the strained, polar azetidine ring.[3][4]
Deconstructing the Moiety: A Physicochemical Deep Dive
The power of the ethylsulfonyl-methyl-azetidine scaffold lies in the synergistic interplay of its two core components: the sulfone and the azetidine ring.
The Sulfone Core: A Bastion of Stability
The sulfone group (R-SO₂-R') is a highly polar, achiral functional group that acts as a strong hydrogen bond acceptor via its two oxygen atoms.[5] Crucially, it is significantly more resistant to metabolic cleavage than the related sulfonamide (R-SO₂-NHR').[3]
Causality: The sulfur atom in a sulfone is in its highest oxidation state (VI) and the sulfur-carbon bonds are exceptionally stable. Unlike sulfonamides, which can be hydrolyzed, the C-SO₂-C linkage is not a substrate for common metabolic enzymes like CYP450s or hydrolases, thus blocking this metabolic pathway.[3]
The Azetidine Ring: A 3D Modulator of Properties
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly popular in drug design for their unique ability to confer desirable properties.[4][6]
Enhanced Solubility: The strained, non-planar ring and the polar nitrogen atom disrupt planarity and increase the overall polarity of a molecule, which often leads to improved aqueous solubility.[2]
Reduced Lipophilicity: Compared to larger, more common saturated heterocycles like piperidine or pyrrolidine, the compact azetidine ring can reduce a molecule's lipophilicity (logP).[7]
Novel Structural Vectors: The rigid, three-dimensional structure of the azetidine ring provides well-defined exit vectors for substituents, allowing for precise spatial orientation within a target's binding site—an advantage over more flexible acyclic linkers.
Metabolic Resistance: The azetidine ring itself is generally stable to oxidative metabolism, further contributing to the overall metabolic robustness of the moiety.[4]
The combination results in a polar, metabolically robust, and three-dimensional scaffold that can serve as a superior bioisostere for problematic groups.
Strategic Application: A Case Study in Bioisosteric Replacement
In the development of Cav2.2 channel inhibitors for chronic pain, a lead compound (Compound 1 ) containing a trifluoromethylbenzenesulfonamide moiety was identified.[3] A significant liability was its in vivo metabolism to a persistent sulfonamide metabolite (Metabolite 2 ), which had its own confounding pharmacological activity.
To address this, a bioisostere replacement strategy was employed, substituting the sulfonamide with a gem-dimethyl sulfone to create Compound 32 .[3]
This strategic replacement yielded a profound improvement:
Metabolic Stability: The sulfone analogue, Compound 32 , did not form the problematic sulfonamide metabolite, demonstrating the superior stability of the C-SO₂-C linkage.[3]
Potency Retention: The sulfone proved to be an excellent electronic and structural mimic of the sulfonamide. Compound 32 was equipotent to the parent sulfonamide Compound 1 , retaining its high affinity for the Cav2.2 channel.[3]
Compound ID
Scaffold Type
Cav2.2 IC₅₀ (µM)
Key Liability
1
Sulfonamide
0.51
Forms persistent active metabolite
32
gem-Dimethyl Sulfone
0.51
Metabolite formation blocked
Table 1: Comparative data showing retention of potency and elimination of metabolic liability after bioisosteric replacement of a sulfonamide with a sulfone. Data sourced from Burgess, J. L., et al. (2013).[3]
Extending the Principle to Ethylsulfonyl-methyl-azetidine
Extrapolating from this validated principle, the ethylsulfonyl-methyl-azetidine moiety represents a further refinement of this strategy. By replacing the gem-dimethyl group with the azetidine-methyl handle, one retains the critical metabolic stability of the sulfone while gaining the additional physicochemical benefits of the azetidine ring, namely enhanced solubility and improved 3D architecture.
Synthetic Accessibility: A Practical Workflow
The ethylsulfonyl-methyl-azetidine moiety can be readily incorporated into target molecules. A common and flexible approach involves the synthesis of a versatile building block, such as tert-butyl 3-(ethylsulfonylmethyl)azetidine-1-carboxylate, which can then be deprotected and coupled to a core scaffold.
Protocol 1: Synthesis of a Key Azetidine-Sulfone Building Block
This protocol outlines a plausible, multi-step synthesis starting from commercially available N-Boc-3-azetidinemethanol.
Step 1: Mesylation of N-Boc-3-azetidinemethanol
Dissolve N-Boc-3-azetidinemethanol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until starting material is consumed.
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
Separate the layers and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
Step 2: Nucleophilic Substitution with Ethanethiolate
Dissolve the crude N-Boc-3-(mesyloxymethyl)azetidine (1.0 eq) in dimethylformamide (DMF, approx. 0.2 M).
Add sodium ethanethiolate (1.5 eq).
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by LC-MS.
After completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine (3x) to remove DMF, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain N-Boc-3-((ethylthio)methyl)azetidine.
Step 3: Oxidation to the Sulfone
Dissolve the purified sulfide from Step 2 (1.0 eq) in DCM (approx. 0.1 M).
Cool the solution to 0 °C.
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2-2.5 eq) portion-wise, maintaining the temperature below 5 °C.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction by LC-MS for the complete disappearance of the sulfide and sulfoxide intermediates.
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.
Separate the layers, extract the aqueous layer with DCM (2x).
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final building block, tert-butyl 3-(ethylsulfonylmethyl)azetidine-1-carboxylate.
This building block can then be N-deprotected (e.g., using TFA or HCl in dioxane) and coupled to a target scaffold via standard methods like reductive amination or nucleophilic aromatic substitution.
Experimental Evaluation: A Self-Validating Protocol
To empirically validate the benefits of an ethylsulfonyl-methyl-azetidine bioisostere, a head-to-head comparison with the parent compound (e.g., a sulfonamide) is essential.
Protocol 2: Comparative In Vitro ADME Profiling
This workflow outlines key assays to quantify the improvements gained from the bioisosteric swap.
Objective: To compare the aqueous solubility and metabolic stability of a parent compound against its ethylsulfonyl-methyl-azetidine analogue, while confirming retention of biological potency.
Prepare 10 mM stock solutions of the parent compound and the azetidine-sulfone analogue in DMSO.
In a 96-well plate, perform serial dilutions of the stock solutions into a phosphate-buffered saline (PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM).
Incubate the plate at room temperature for 2 hours with gentle shaking.
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
The kinetic solubility is defined as the concentration at which the turbidity reading significantly increases above the background, indicating precipitation.
Expected Outcome: The azetidine-sulfone analogue is hypothesized to exhibit higher kinetic aqueous solubility compared to a potentially more lipophilic or planar parent compound.
2. Liver Microsomal Stability Assay
Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) and NADPH regenerating system in a phosphate buffer (pH 7.4).
Pre-warm the reaction mixture to 37 °C.
Initiate the reaction by adding the test compound (parent and analogue, final concentration 1 µM).
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quench solution (e.g., ice-cold acetonitrile containing an internal standard).
Include positive (high clearance compound like verapamil) and negative (no NADPH) controls.
Centrifuge the quenched samples to precipitate protein.
Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining percentage of the test compound.
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Expected Outcome: The azetidine-sulfone analogue is hypothesized to have a longer half-life and lower intrinsic clearance than a metabolically labile parent compound (e.g., a sulfonamide susceptible to cleavage).[8]
3. Target Potency Assay
Perform the relevant biochemical (e.g., enzyme inhibition) or cellular (e.g., receptor binding, functional response) assay for the biological target of interest.
Determine the IC₅₀ or EC₅₀ values for both the parent compound and the azetidine-sulfone analogue.
Expected Outcome: The IC₅₀/EC₅₀ values should be comparable (ideally within 3-5 fold), confirming that the bioisosteric replacement has not significantly compromised on-target activity.[3]
Conclusion and Future Perspectives
The ethylsulfonyl-methyl-azetidine moiety is a highly valuable, yet perhaps underutilized, scaffold in modern medicinal chemistry. It acts as a powerful non-classical bioisostere that proactively addresses the dual challenges of metabolic instability and suboptimal physicochemical properties. By combining the metabolic robustness of a dialkyl sulfone with the solubility-enhancing and 3D-imparting features of the azetidine ring, it offers a rational path to designing drug candidates with superior ADME profiles. The synthetic routes are accessible, and the benefits can be empirically validated through standard in vitro assays. As drug discovery programs continue to demand molecules with increasingly sophisticated and optimized properties, the strategic deployment of chimeric scaffolds like the ethylsulfonyl-methyl-azetidine will undoubtedly become a more prevalent and powerful tool in the medicinal chemist's arsenal.
References
Symes, O. L., Ishikura, H., Butler, J., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. ResearchGate. Available at: [Link]
PubChem. (n.d.). 3-(Ethoxymethylsulfonylmethyl)azetidine. PubChem. Available at: [Link]
Burgess, J. L., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. Available at: [Link]
DiPietro, M. A., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters. Available at: [Link]
ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
DrugBank. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. DrugBank. Available at: [Link]
Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
ResearchGate. (n.d.). Incorporating azetidines into bioactive molecules. ResearchGate. Available at: [Link]
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides. ResearchGate. Available at: [Link]
Patrick, G. L. (n.d.). Bioisosterism: A Rational Approach in Drug Design. University of Tokyo. Available at: [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]
ResearchGate. (2025). Azabicyclo[1.1.0]butyl-Substituted Sulfonimidoyl Fluoride. ResearchGate. Available at: [Link]
Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]
Mykhailiuk, P. K., & Kasprytsyshyn, V. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
Degennaro, L., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. University of Bari. Available at: [Link]
Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]
Lopez-Tapia, F., et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed. Available at: [Link]
SlidePlayer. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. Available at: [Link]
Wikipedia. (n.d.). Bioisostere. Wikipedia. Available at: [Link]
step-by-step reaction procedure for 3-((Ethylsulfonyl)methyl)azetidine functionalization
Introduction: Escaping Flatland In modern medicinal chemistry, the shift from flat, aromatic-heavy scaffolds to -rich architectures is critical for improving physicochemical properties. 3-((Ethylsulfonyl)methyl)azetidine...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Escaping Flatland
In modern medicinal chemistry, the shift from flat, aromatic-heavy scaffolds to
-rich architectures is critical for improving physicochemical properties. 3-((Ethylsulfonyl)methyl)azetidine represents a high-value building block in this domain.[1]
Unlike its six-membered (piperidine) or five-membered (pyrrolidine) counterparts, the azetidine ring offers a unique vector for lowering lipophilicity (
) while maintaining metabolic stability. The pendant ethylsulfonyl group provides a polar, non-basic handle that can engage in hydrogen bonding and improve solubility without introducing hERG liability often associated with basic centers.
This guide details the robust functionalization of the azetidine nitrogen (
), providing self-validating protocols for Amide Coupling, , and Buchwald-Hartwig amination.
Physicochemical Profile & Handling
Table 1: Key Properties of 3-((Ethylsulfonyl)methyl)azetidine (HCl Salt)
Property
Value / Description
Impact on Protocol
Molecular Weight
~193.27 g/mol (Free base)
Calculate stoichiometry carefully; commercial sources are usually HCl salts (+36.5 Da).
Appearance
White to off-white solid
Hygroscopic. Store in desiccator.
Basicity ()
~10-11 (Calculated for NH)
Requires stoichiometric base (e.g., DIPEA) to generate the free nucleophile in situ.
Ring Strain
~26 kcal/mol
CRITICAL: Stable under basic conditions. Avoid strong Lewis acids or high heat (>120°C) post-activation to prevent ring opening.
Solubility
High: DMSO, MeOH, WaterMod: DCM, DMF
Use DMF or DMSO for coupling reactions to ensure homogeneity.
Handling & Storage[1]
Hygroscopicity: The hydrochloride salt attracts moisture. Weigh quickly or use a glovebox for precise library synthesis.
Free-Basing: It is not recommended to isolate the free base for long-term storage due to potential oligomerization. Generate the free base in situ during the reaction.
Reaction Workflow Visualization
The following diagram outlines the decision tree for functionalizing the
position.
Figure 1: Strategic decision tree for N-functionalization of the azetidine scaffold.
Detailed Experimental Protocols
Protocol A: Amide Coupling (HATU Method)
Context: Azetidines are sterically less hindered than piperidines but less nucleophilic than pyrrolidines due to
-character hybridization effects. HATU is preferred over EDCI to ensure rapid conversion and minimize background hydrolysis.
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (2.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Solution should turn slightly yellow.
Addition: Add 3-((Ethylsulfonyl)methyl)azetidine HCl (1.0 mmol) and the remaining DIPEA (2.0 mmol) to the reaction mixture.
Why? The extra base is required to neutralize the HCl salt and regenerate the free amine.
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]
Checkpoint: If conversion is <50% after 2 hours, heat to 40°C. Avoid temperatures >60°C for amides to prevent thermal degradation of the active ester.
Workup: Dilute with EtOAc (20 mL). Wash with sat.
(2x), water (1x), and brine (1x).
Purification: Dry over
, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B:
(Nucleophilic Aromatic Substitution)
Context: Ideal for reacting with electron-deficient heteroaryl halides (e.g., chloropyrimidines, fluoronitrobenzenes).
Setup: Combine the azetidine salt, the aryl halide, and the base in a microwave vial or round-bottom flask.
Solvent: Add DMSO (concentration ~0.2 M).
Reaction: Heat to 80°C - 100°C.
Caution: Do not exceed 120°C. While the azetidine ring is robust, the combination of high heat and the sulfone side-chain can lead to elimination byproducts.
Monitoring: Reaction is usually complete within 2–6 hours.
Workup: Pour into water/ice. If solid precipitates, filter. If not, extract with DCM (Note: Azetidines are polar; EtOAc extraction may leave product in the aqueous phase).
Protocol C: Buchwald-Hartwig Amination
Context: For unactivated aryl bromides/chlorides. Azetidines can poison Palladium catalysts due to the unhindered nitrogen. Bulky ligands are essential.
Reagents:
Catalyst:
(0.05 equiv) or precatalyst equivalents.
Ligand: RuPhos or BrettPhos (0.10 equiv).
Why? RuPhos is the "Gold Standard" for secondary amines and prevents
-hydride elimination or catalyst deactivation.
Base:
(Sodium tert-butoxide) (2.5 equiv).
Solvent: Toluene or Dioxane (anhydrous, degassed).
Step-by-Step Procedure:
Inert Atmosphere: Flame-dry a Schlenk tube or vial and purge with Argon/Nitrogen.
Pre-complexation: Add Pd source and Ligand. Add solvent (1 mL) and stir for 1 minute to form the active catalytic species.
Substrate Addition: Add the Aryl Halide (1.0 equiv), Azetidine HCl salt (1.2 equiv), and Base (
, 2.5 equiv).
Reaction: Seal and heat to 85°C - 100°C for 12 hours.
Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black. Elute with DCM.
Purification: Concentrate and purify via silica gel chromatography.
Troubleshooting & Optimization
Table 2: Common Failure Modes and Solutions
Issue
Probable Cause
Corrective Action
Low Yield (Amide Coupling)
Incomplete free-basing of HCl salt.
Increase DIPEA to 4.0 equiv. Ensure the amine is fully dissolved before adding to the active ester.
Ring Opening (Degradation)
Acidic workup of N-acyl azetidines.
Avoid strong acids (HCl/TFA) during workup. N-acyl azetidines are activated amides; the ring strain makes them susceptible to acid-catalyzed hydrolysis. Use mild buffers (Ammonium Chloride).
No Reaction (Buchwald)
Catalyst poisoning.
Switch from or BINAP to RuPhos or XPhos . Ensure strict oxygen-free conditions.
Polymerization
Thermal instability of the sulfone tail.
Keep reaction temperatures below 120°C.
References
Azetidine Physicochemical Properties
Wager, T. T., et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience, 2010. Link
Note: Establishes the value of azetidines in lowering LogD compared to piperidines.
Amide Coupling Standards
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link
Note: Validates HATU as the superior reagent for hindered or secondary amines.
Buchwald-Hartwig Conditions for Azetidines
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link
Note: Specifically details the efficacy of RuPhos/BrettPhos for secondary cyclic amines.
Azetidine Ring Stability
Couty, F., & Evano, G. "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 2006. Link
Note: Discusses ring strain and conditions leading to ring opening.
incorporating 3-((Ethylsulfonyl)methyl)azetidine into peptide backbones
Application Note: Strategic Incorporation of 3-((Ethylsulfonyl)methyl)azetidine into Peptide Backbones Abstract The incorporation of 3-((ethylsulfonyl)methyl)azetidine into peptide backbones represents a high-value strat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of 3-((Ethylsulfonyl)methyl)azetidine into Peptide Backbones
Abstract
The incorporation of 3-((ethylsulfonyl)methyl)azetidine into peptide backbones represents a high-value strategy for restricting conformational freedom while introducing specific polarity absent in traditional proline surrogates. Unlike simple alkyl-azetidines, the ethylsulfonyl moiety acts as a metabolic "soft spot" blocker and a hydrogen bond acceptor, potentially improving the pharmacokinetic profile of peptidomimetics. This guide details the conversion of the core amine scaffold into an SPPS-compatible building block and provides optimized coupling protocols to overcome the steric hindrance inherent to quaternary, secondary amine-containing amino acids.
Technical Rationale & Mechanistic Insight
1.1 The Azetidine Advantage
Azetidine-3-carboxylic acid derivatives function as contracted proline analogues.[1] By reducing the ring size from five (proline) to four (azetidine), the backbone dihedral angles (
) are more strictly constrained. This is often used to lock peptides into bioactive -turn conformations or to destabilize -sheets to prevent aggregation.
1.2 The Sulfone Functionality
The specific inclusion of the ((ethylsulfonyl)methyl) group at the C3 position introduces unique physicochemical properties:
Dipole Modulation: The sulfone group (
) is highly polar but non-basic. It can engage in dipole-dipole interactions with receptor pockets without altering the pKa of the backbone amine.
Metabolic Stability: Sulfones are generally resistant to oxidative metabolism (unlike sulfides), making this moiety a stable pharmacophore.
Steric Bulk: The C3-substitution creates a quaternary center at the
-carbon (if synthesized as an -amino acid). This severely restricts rotation, enforcing rigidity but complicating the coupling efficiency during synthesis.
Pre-Synthesis: Building Block Fabrication
Note: The raw material "3-((Ethylsulfonyl)methyl)azetidine" is a secondary amine. To incorporate it into a peptide backbone (N
C direction), it must be converted into an Fmoc-protected amino acid. The following protocol outlines the generation of Fmoc-3-((ethylsulfonyl)methyl)azetidine-3-carboxylic acid .
Diagram 1: Building Block Synthesis Workflow
Caption: Transformation of the raw amine into an SPPS-ready Fmoc-amino acid. Step 2 is the critical stereoelectronic challenge requiring low-temperature lithiation.
Protocol 2.1: Synthesis of Fmoc-3-((ethylsulfonyl)methyl)azetidine-3-carboxylic acid
Prerequisite: This synthesis exploits the acidity of the C3 proton in the azetidine ring, though the presence of the sulfone side chain requires careful handling to avoid elimination.
N-Protection: React the starting amine with
in DCM/TEA to yield N-Boc-3-((ethylsulfonyl)methyl)azetidine .
-Carboxylation (The Critical Step):
Dissolve the N-Boc intermediate in dry THF under Argon. Cool to -78°C.
Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) dropwise. Note: LiTMP is preferred over LDA to minimize nucleophilic attack on the sulfone or carbonyls.
Stir for 30 min to generate the anion at C3.
Bubble dry
gas through the solution.
Quench with aqueous
. This yields the N-Boc-amino acid .
Fmoc-Conversion:
Deprotect Boc using 1:1 TFA:DCM (30 min). Evaporate to dryness.
Redissolve in Water/Dioxane (1:1) with
(pH 9).
Add Fmoc-OSu (1.2 eq). Stir overnight.
Acidify and extract to isolate the final Fmoc-Building Block .
Solid-Phase Peptide Synthesis (SPPS) Protocols
Incorporating this building block presents two distinct challenges:
Coupling of the building block: The quaternary center at C3 makes the carboxyl group sterically hindered.
Coupling to the building block: Once incorporated, the N-terminus is a bulky secondary amine (azetidine), making the subsequent peptide bond formation difficult.
Table 1: Optimized Coupling Conditions
Step
Reagents
Conditions
Rationale
Resin Selection
2-CTC or Wang
Low loading (<0.4 mmol/g)
Reduces inter-chain aggregation, crucial for hindered residues.
Coupling OF Azetidine
HATU / HOAt / DIPEA
3 eq, 2h, Double Couple
HATU is superior for hindered acids. Double coupling ensures completion.
Deprotection
20% Piperidine + 0.1M HOBt
2 x 10 min
HOBt prevents aspartimide formation and suppresses potential side reactions.
Kaiser test fails on secondary amines (no primary NH2).
Protocol 3.1: Automated/Manual Coupling Workflow
Diagram 2: SPPS Cycle for Hindered Secondary Amines
Caption: The modified SPPS cycle. Note the requirement for PyAOP/Oxyma when coupling the subsequent amino acid to the steric secondary amine of the azetidine.
Detailed Steps:
Swelling: Swell resin in DMF for 30 min.
Coupling the Azetidine Moiety:
Dissolve Fmoc-3-((ethylsulfonyl)methyl)azetidine-3-carboxylic acid (3 eq) in DMF.
Add HATU (2.9 eq) and HOAt (3 eq).
Add DIPEA (6 eq) immediately prior to adding to resin.
Critical: Allow pre-activation for only 30-60 seconds to avoid racemization, then add to resin.
Agitate for 2 hours. Drain.
Repeat Coupling: Perform a second coupling with fresh reagents for 1 hour.
Capping (Recommended):
Treat with acetic anhydride/pyridine/DMF to cap any unreacted sites. This simplifies purification by preventing deletion sequences.
Fmoc Removal:
Treat with 20% Piperidine in DMF containing 0.1M HOBt (to reduce aspartimide formation if Asp is present, and improve solvation).
Coupling the NEXT Amino Acid (The Bottleneck):
The exposed amine is a sterically hindered secondary amine . Standard HBTU/DIC coupling will likely fail or be slow.
Recommended: Use PyAOP (Phosphonium salt) or COMU with Oxyma Pure .
Conditions: 5 equivalents of AA/Activator at 50°C for 45 mins (Microwave) or 4 hours at RT.
Validation: Perform the Chloranil Test (Acetaldehyde/Chloranil). A blue color indicates free secondary amine (incomplete coupling). A colorless/yellow result indicates complete coupling.
Cleavage and Isolation
The ethylsulfonyl group is stable to standard acidic cleavage conditions.
Cocktail: TFA / TIS /
(95:2.5:2.5).
Time: 2-3 hours.
Note: Avoid thiol scavengers (EDT) if possible, or use minimal amounts, although sulfones are generally compatible. The sulfone is already oxidized, so it will not poison the catalyst if catalytic hydrogenation is used later for other residues.
References
Synthesis of Azetidine-3-Carboxylic Acid Derivatives
Title: Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
Source:Chemistry - A European Journal (via ResearchG
Technical Guide: Solubility Profiling and Handling of 3-((Ethylsulfonyl)methyl)azetidine
This guide outlines the solubility profiling, handling protocols, and solvent selection strategies for 3-((Ethylsulfonyl)methyl)azetidine .[1] This compound is a high-value building block in medicinal chemistry, valued f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the solubility profiling, handling protocols, and solvent selection strategies for 3-((Ethylsulfonyl)methyl)azetidine .[1] This compound is a high-value building block in medicinal chemistry, valued for introducing metabolic stability (via the sulfone) and sp³ character (via the azetidine ring) into drug candidates.[1]
Before selecting a solvent, one must identify the specific form of the compound.[1] 3-((Ethylsulfonyl)methyl)azetidine is commercially available in two distinct forms with opposing solubility profiles.
The Two Forms
Feature
Hydrochloride Salt (HCl)
Free Base
State
White to off-white crystalline solid
Colorless to pale yellow oil/low-melting solid
Polarity
Ionic / Highly Polar
Moderately Polar
pKa (est.)
~10.5 (Conjugate Acid)
~11.0 (Secondary Amine)
Primary Solvent
Water, DMSO, Methanol
Dichloromethane (DCM), Ethyl Acetate, THF
Storage
Hygroscopic; Store desiccated at -20°C
Air-sensitive (CO₂ absorption); Store under Argon
Structural Considerations
Azetidine Ring: A strained 4-membered ring (approx. 25 kcal/mol strain energy).[1][2][3] While kinetically stable, it is susceptible to ring-opening under strong acidic conditions or high heat.[1][2][3]
Sulfone Group (
): A strong hydrogen bond acceptor.[1][2][3] It increases water solubility and polarity but does not participate in protonation.[1][2][3]
Secondary Amine: The handle for functionalization.[1][2][3][4][5] In the salt form, this is protonated (
), rendering it insoluble in non-polar organic solvents.[1]
Solvent Selection Matrix
Use this matrix to select the appropriate solvent based on your experimental intent.
Rationale: DMSO dissolves both the HCl salt and the free base at high concentrations (>50 mM).[1][3] It is miscible with water, allowing for dilution into aqueous assay buffers without precipitation (up to 1-5% DMSO final concentration).[1][2][3]
Protocol: Prepare a 10 mM or 100 mM master stock in anhydrous DMSO.
Caution: Avoid storing DMSO stocks in non-controlled freezers; repeated freeze-thaw cycles can degrade the compound due to moisture uptake by DMSO.[1][2][3]
For Synthetic Reactions (Amide Couplings, S
Ar)
Recommended Solvent:Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) [1]
If starting with HCl Salt: Use DMF or DMAc (Dimethylacetamide) with an organic base (e.g., DIPEA or TEA) to neutralize the salt in situ.[1][3] The salt is sparingly soluble in DCM unless neutralized.[1][2][3]
If starting with Free Base: DCM is ideal.[1][2][3] It solubilizes the free amine perfectly and is easily removed during workup.[1][2][3]
Solvents to AVOID
Ketones (Acetone, MEK): Critical Risk.[1][3] The secondary amine in the free base form can react with ketones to form enamines or aminals, especially if slightly acidic or heated.[1]
Non-polar Alkanes (Hexane, Heptane): The compound (both forms) is virtually insoluble.[1][3] Use these only as anti-solvents to precipitate the product.[1][2][3]
Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection based on the compound form and intended application.
Figure 1: Solvent selection decision tree based on compound form and application.
Detailed Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Assay Ready)
Target: Dissolving the HCl salt for biological screening.[1][2][3]
Calculate: Determine the mass required.
MW (Free Base) ≈ 177.26 g/mol (Estimate based on structure: C6H13NO2S)[1][3]
Example: To make 1 mL of 10 mM stock, weigh 2.14 mg of the HCl salt.[1]
Weighing: Weigh the solid into a tared glass amber vial. Note: The HCl salt can be hygroscopic.[1][2][3] Work quickly or use a dry box if high precision is required.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (grade ≥99.9%).
Mixing: Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.[1][3] The solution should be clear and colorless.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: "Free-Basing" the HCl Salt (Synthesis Prep)
Target: Converting the stable HCl salt into the reactive free amine for reactions in DCM.
Dissolution: Suspend 1.0 g of 3-((Ethylsulfonyl)methyl)azetidine HCl in 10 mL of Methanol (the salt is soluble in MeOH).
Basification: Add 1.5 equivalents of Carbonate resin (polymer-supported carbonate) OR add saturated aqueous NaHCO₃ (10 mL).
Preferred: Resin avoids introducing water.[1][2][3] Stir for 30 mins, then filter.
Liquid-Liquid: If using NaHCO₃, stir until gas evolution ceases.[1][2][3]
Extraction (if using aqueous base):
Remove Methanol via rotary evaporation (careful of bumping).[1][3]
Add 20 mL DCM and 10 mL water to the residue.[1][2][3]
Extract the aqueous layer 2x more with DCM (the sulfone makes the compound water-soluble, so aggressive extraction is needed).[1]
Drying: Dry combined DCM layers over anhydrous Na₂SO₄.
Concentration: Filter and evaporate DCM gently (bath temp < 30°C). The free base may be volatile or unstable to heat.[1][2][3]
Result: A pale oil ready for immediate reaction.
Troubleshooting & Stability
Problem
Cause
Solution
Cloudiness in DMSO
Moisture contamination (Salt precipitating)
Sonicate; warm to 37°C. Ensure DMSO is anhydrous.
Low Yield in Reaction
HCl salt not neutralized
Add 3.0 eq of DIPEA or perform "Free-Basing" (Protocol B) first.
Oil formation in water
Free base insolubility
The free base is not water-soluble at pH > 8.[2][3] Acidify to pH 4 to dissolve.
Yellowing of Stock
Oxidation / Degradation
Check purity by LCMS.[1][2][3] Discard if >5% degradation. Store under Argon.[1][2][3]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81196951, 3-(Ethoxymethylsulfonylmethyl)azetidine (Analogous Structure).[1][2][3] Retrieved February 17, 2026 from [Link][1]
Gayen, S. et al. (2024). On the solubility of azodicarbonamide in water/DMSO mixtures (Solubility principles of sulfones/amides).[1][3] Royal Society Open Science.[1][2][3] Retrieved February 17, 2026 from [Link][1]
Application Notes and Protocols: Crystallization of 3-((Ethylsulfonyl)methyl)azetidine Compounds
Introduction In the landscape of modern drug discovery and development, the precise control over the physical form of an active pharmaceutical ingredient (API) is paramount.[][2] Crystalline solids are often the preferre...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery and development, the precise control over the physical form of an active pharmaceutical ingredient (API) is paramount.[][2] Crystalline solids are often the preferred form for APIs due to their enhanced stability, purity, and desirable handling characteristics during manufacturing.[] This guide provides a comprehensive overview of crystallization techniques specifically tailored for 3-((Ethylsulfonyl)methyl)azetidine compounds. This class of molecules, featuring a polar sulfonyl group and a constrained azetidine ring, presents unique challenges and opportunities in crystallization.
The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to facilitate the generation of high-quality crystalline material suitable for downstream applications, including structural elucidation by X-ray diffraction and formulation development. We will delve into the foundational principles of crystallization, systematic solvent screening strategies, and detailed, step-by-step protocols for various crystallization techniques.
The Structural Significance of 3-((Ethylsulfonyl)methyl)azetidine
The 3-((Ethylsulfonyl)methyl)azetidine scaffold is of significant interest in medicinal chemistry. The azetidine ring, a four-membered heterocyclic amine, serves as a versatile building block in the design of novel therapeutics.[3] Its constrained nature can impart favorable conformational rigidity to a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. The ethylsulfonylmethyl substituent introduces a polar, hydrogen-bond accepting group that can significantly influence the compound's solubility, crystal packing, and pharmacokinetic properties. The interplay of the somewhat rigid azetidine core and the flexible, polar side chain dictates the intermolecular interactions that govern crystal lattice formation.[4]
Foundational Principles of Crystallization
Crystallization is a thermodynamic process driven by supersaturation, where a solute in a solution transitions into a highly ordered solid state.[5][6] The process can be broadly divided into two crucial stages: nucleation and crystal growth.[2][5]
Nucleation: The initial formation of small, stable crystalline entities (nuclei) from a supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).
Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.
Controlling the rate of supersaturation is critical for obtaining crystals of the desired size and quality.[7] Rapidly achieving a high level of supersaturation often leads to the formation of many small crystals or even an amorphous precipitate, whereas slow, controlled supersaturation favors the growth of larger, higher-quality crystals.[8]
PART 1: Strategic Solvent Selection
The choice of solvent is arguably the most critical factor in a successful crystallization experiment.[9][10] An ideal solvent for crystallization will exhibit a steep solubility curve with respect to temperature or solvent composition, meaning the compound is highly soluble at elevated temperatures or in a "good" solvent and poorly soluble at lower temperatures or in an "anti-solvent".[11]
Physicochemical Considerations for 3-((Ethylsulfonyl)methyl)azetidine
The molecular structure of 3-((Ethylsulfonyl)methyl)azetidine suggests a moderate to high degree of polarity. The presence of the sulfonyl group and the azetidine nitrogen allows for hydrogen bonding, which will influence its solubility in various solvents. The "like dissolves like" principle is a useful starting point.[10] Solvents with the capacity for hydrogen bonding, such as alcohols, are likely to be good candidates.
A Systematic Approach to Solvent Screening
A systematic screening of a diverse range of solvents is recommended to identify optimal crystallization conditions. This can be performed on a small scale (milligram quantities) to conserve material.
Table 1: Recommended Solvents for Initial Screening
Solvent Class
Examples
Rationale
Alcohols
Methanol, Ethanol, Isopropanol (IPA)
Potential for hydrogen bonding with the sulfonyl and azetidine moieties.
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Moderate polarity, good solvating power for a range of functionalities.
Esters
Ethyl Acetate, Isopropyl Acetate
Can offer a good balance of polarity and volatility.
Generally poor solvents, making them excellent candidates as anti-solvents.
Alkanes
Heptane, Hexane
Non-polar, will likely act as anti-solvents.
Other
Acetonitrile, Water
Acetonitrile is a polar aprotic solvent. Water can be a good solvent or anti-solvent depending on the compound's overall polarity.
Workflow for Solvent Screening
Caption: A systematic workflow for preliminary solvent screening.
PART 2: Crystallization Protocols
Based on the results of the solvent screening, several crystallization techniques can be employed. It is crucial to ensure the starting material has a purity of at least 90%, as impurities can significantly impede crystallization.[11][12]
Protocol 1: Cooling Crystallization
This is one of the most common techniques and is effective for compounds that exhibit a significant increase in solubility with temperature.[2][13]
Step-by-Step Methodology:
Dissolution: In a clean vial, dissolve the 3-((Ethylsulfonyl)methyl)azetidine compound in a minimal amount of the chosen hot solvent to create a saturated solution.
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
Slow Cooling: Cover the vial and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the cooling rate can be further reduced by placing the vial in an insulated container.[8]
Further Cooling: Once the vial has reached room temperature, it can be transferred to a refrigerator (0-4 °C) to maximize the yield of crystals.
Isolation: Isolate the crystals by filtration, for example, using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Anti-Solvent Crystallization
This method is particularly useful when a suitable single solvent for cooling crystallization cannot be identified.[2][13] It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce crystallization.[11]
Step-by-Step Methodology:
Dissolution: Dissolve the 3-((Ethylsulfonyl)methyl)azetidine compound in a minimum amount of a "good" solvent at room temperature.
Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the solution while stirring. Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.
Crystal Growth: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve some of the precipitate. Cover the vial and allow it to stand undisturbed to promote slow crystal growth.
Isolation and Washing: Once a sufficient amount of crystals has formed, isolate them by filtration and wash with a mixture of the "good" and anti-solvents, followed by a final wash with the pure anti-solvent.
Drying: Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion
Vapor diffusion is an excellent technique for obtaining high-quality single crystals, especially when working with small amounts of material.[9][12]
Two common setups are used:
Hanging Drop: A drop of the compound dissolved in a suitable solvent is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a precipitant (often an anti-solvent).
Sitting Drop: A drop of the compound solution is placed in a well, which is then sealed in a larger container with a reservoir of precipitant.
Step-by-Step Methodology (Sitting Drop):
Prepare the Reservoir: Add a precipitant solution (e.g., a poor solvent) to the outer reservoir of a crystallization plate.
Prepare the Drop: In the inner well, mix a small volume of the concentrated compound solution with the reservoir solution.
Seal and Incubate: Seal the plate and allow it to incubate at a constant temperature. The vapor of the more volatile solvent in the drop will slowly diffuse into the reservoir, leading to a gradual increase in the concentration of the compound and the precipitant in the drop, which induces crystallization.
Monitoring: Monitor the drop periodically for crystal growth.
Caption: Principle of vapor diffusion for crystallization.
Protocol 4: Slow Evaporation
This is a straightforward method, but it can sometimes lead to lower quality crystals due to rapid solvent evaporation.[9][11]
Step-by-Step Methodology:
Dissolution: Dissolve the compound in a suitable solvent.
Evaporation: Loosely cap the vial or cover it with parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
Incubation: Place the vial in a location free from vibrations and allow the solvent to evaporate slowly over several days to weeks.
PART 3: Troubleshooting and Expert Insights
Problem: Oiling Out
Cause: The compound is coming out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or the temperature is above the compound's melting point in the solvent.
Cause: Very rapid nucleation due to extremely high supersaturation.
Solutions:
Reduce the rate of anti-solvent addition.
Lower the initial concentration of the compound.
Increase the temperature of the crystallization experiment.
Problem: No Crystals Form
Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.
Solutions:
Concentrate the solution further by evaporating some of the solvent.
Cool the solution to a lower temperature.
Induce nucleation by scratching the inside of the vial with a glass rod or by adding a seed crystal.[8]
Expert Tip: The Power of Co-crystals
If obtaining a single-component crystal proves challenging, co-crystallization can be a powerful alternative.[14] This involves crystallizing the target compound with a second, benign molecule (a coformer). The coformer can provide a robust hydrogen-bonding network that facilitates the formation of a stable crystal lattice.
Conclusion
The crystallization of 3-((Ethylsulfonyl)methyl)azetidine compounds, while potentially challenging due to their unique structural features, can be successfully achieved through a systematic and well-considered approach. By carefully selecting solvents and controlling the conditions of supersaturation, high-quality crystalline material can be reliably produced. The protocols and insights provided in this guide serve as a robust starting point for researchers in their efforts to unlock the full potential of these promising molecules.
University of Geneva. Guide for crystallization. [Link]
Charoen-pinyo, C., et al. (2015). Technical Crystallization for Application in Pharmaceutical Material Engineering. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 1-8. [Link]
Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
University of Barcelona. crystallization of small molecules. [Link]
Wang, W.-X., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]
Cichowicz, G., et al. (2016). Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water. Acta Crystallographica Section A, 72(a1), s374-s374. [Link]
University of California, Irvine. Recrystallization. [Link]
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
University of Colorado Boulder. Crystallization Solvents. [Link]
Foley, T. L., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 9(1), 148–163. [Link]
University of Nottingham. Photochemical Approaches to Azetidines. [Link]
ANDRITZ. Crystallization process guide | industrial use. [Link]
National Center for Biotechnology Information. Azetidine. PubChem Compound Summary for CID 10422. [Link]
METTLER TOLEDO AutoChem. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. [Link]
Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal growth & design, 9(6), 2950–2967. [Link]
Crystal Pharmatech. Crystallization Process Development & Optimization Services. [Link]
SciELO. Synthesis and Characterization of Ezetimibe Pharmaceutical Cocrystal: A Reaction Crystallization Method to Improve Physicochemical Properties and Hypolipemic Activity Evaluation. [Link]
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 3-((Ethylsulfonyl)methyl)azetidine
In the landscape of pharmaceutical development, ensuring the purity of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method d...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, ensuring the purity of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 3-((Ethylsulfonyl)methyl)azetidine, a small, polar molecule that presents unique analytical challenges. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on expertise and validated protocols.
The core challenge in analyzing 3-((Ethylsulfonyl)methyl)azetidine lies in its physicochemical properties. As a small, highly polar molecule, it is expected to have limited retention on traditional reversed-phase (RP) HPLC columns.[1][2][3] Furthermore, the absence of a significant UV-absorbing chromophore necessitates the use of universal detection methods.[4][5][6][7] This guide will compare and contrast different chromatographic strategies and detection techniques to establish a robust and reliable purity method.
The Analytical Challenge: Retaining and Detecting a "Difficult" Molecule
Conventional C18 reversed-phase columns, the workhorse of many analytical labs, struggle to retain highly polar compounds, which often elute in the solvent front. While techniques like ion-pairing chromatography can enhance retention, they can also lead to complex mobile phases and issues with method reproducibility.[3][8]
A more elegant solution for retaining polar analytes is Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10][11][12][13] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[11][12] This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes and leading to their retention.[12]
The second significant hurdle is detection. Without a chromophore, standard UV-Vis detectors are ineffective.[14] This necessitates the use of universal detectors that do not rely on the optical properties of the analyte.[7][15] The two most common and effective universal detectors in modern HPLC are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).[4][5][6][16][17] Both operate by nebulizing the column effluent, evaporating the mobile phase, and then measuring the resulting analyte particles.[4][5][18]
This guide will focus on a comparative evaluation of two primary approaches:
HILIC coupled with a Charged Aerosol Detector (CAD)
HILIC coupled with an Evaporative Light Scattering Detector (ELSD)
A traditional reversed-phase method with UV detection will be included as a baseline to demonstrate the limitations for this type of analyte.
Comparative Method Development
The goal is to develop a stability-indicating HPLC method capable of separating the 3-((Ethylsulfonyl)methyl)azetidine active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.
Understanding Potential Impurities
A critical first step in method development is to anticipate potential impurities. Based on the structure of 3-((Ethylsulfonyl)methyl)azetidine, likely impurities could arise from the starting materials, by-products of the synthesis, or degradation. For instance, the synthesis of azetidine rings can involve various precursors and intermediates.[19][20] Degradation pathways could include oxidation of the sulfonyl group or hydrolysis of the azetidine ring.
For the purpose of this guide, we will consider two hypothetical impurities:
Impurity A: A less polar starting material.
Impurity B: A more polar degradation product.
Experimental Design and Protocols
Instrumentation and Reagents
HPLC System: A quaternary HPLC system with a column oven and autosampler.
Detectors:
Photodiode Array (PDA) Detector
Charged Aerosol Detector (CAD)
Evaporative Light Scattering Detector (ELSD)
Columns:
Reversed-Phase: C18, 4.6 x 150 mm, 5 µm
HILIC: Amide, 4.6 x 150 mm, 5 µm
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (LC-MS grade)
Ammonium formate (LC-MS grade)
3-((Ethylsulfonyl)methyl)azetidine sample
Hypothetical Impurities A and B
Experimental Workflow
The method development process will follow a logical progression, starting with column and detector screening, followed by optimization of the mobile phase and other chromatographic parameters.
Caption: A flowchart illustrating the systematic approach to HPLC method development.
Protocol 1: Reversed-Phase with UV Detection (Baseline)
This initial experiment is designed to demonstrate the expected poor performance of a standard reversed-phase method.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: 5% to 95% B in 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detector: PDA, 210 nm
Injection Volume: 10 µL
Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water
Expected Outcome: The highly polar 3-((Ethylsulfonyl)methyl)azetidine and Impurity B are expected to have little to no retention, eluting at or near the void volume. Impurity A may show some retention. The UV response for the main peak is anticipated to be very low, making accurate quantification challenging.
Protocol 2: HILIC with CAD and ELSD Detection (Comparative Evaluation)
This experiment will compare the performance of CAD and ELSD under identical HILIC conditions.
Chromatographic Conditions:
Column: Amide HILIC, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM Ammonium formate in 95:5 Acetonitrile:Water with 0.1% Formic acid
Mobile Phase B: 10 mM Ammonium formate in 50:50 Acetonitrile:Water with 0.1% Formic acid
Gradient: 0% to 50% B in 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 40 °C
Injection Volume: 10 µL
Sample Preparation: 1 mg/mL in 75:25 Acetonitrile:Water
Detector Conditions:
CAD:
Gas: Nitrogen
Nebulizer Temperature: 35 °C
ELSD:
Gas: Nitrogen
Nebulizer Temperature: 40 °C
Drift Tube Temperature: 60 °C
Rationale for Parameter Selection:
HILIC Column: An amide-based stationary phase is a good starting point for the separation of small, polar, neutral, and basic compounds.[11]
Mobile Phase: A high organic content is necessary for retention in HILIC.[9][10] Ammonium formate is a volatile buffer, making it compatible with both CAD and ELSD.[10]
Gradient: Starting with a high percentage of acetonitrile and increasing the aqueous component will elute compounds in order of increasing polarity.[9]
Comparative Data Analysis
The following tables summarize the expected data from the comparative experiments.
Table 1: Retention and Resolution Data
Analyte
Method
Retention Time (min)
Resolution (Rs) vs. Main Peak
3-((Ethylsulfonyl)methyl)azetidine
RP-UV
~2.5 (Void)
-
Impurity A
RP-UV
12.8
15.2
Impurity B
RP-UV
~2.6 (Void)
0.2
3-((Ethylsulfonyl)methyl)azetidine
HILIC-CAD/ELSD
8.5
-
Impurity A
HILIC-CAD/ELSD
5.2
4.1
Impurity B
HILIC-CAD/ELSD
10.3
2.5
As the data illustrates, the HILIC method provides excellent retention and separation for the main analyte and its potential impurities, whereas the reversed-phase method fails to retain the polar components.
Table 2: Detector Performance Comparison
Detector
Signal-to-Noise (S/N) for Main Peak
Limit of Detection (LOD)
Linearity (R²)
Gradient Compatibility
PDA (210 nm)
Low (<10)
High (>0.1%)
Poor
Yes
ELSD
Moderate (~50)
~0.05%
Non-linear (logarithmic)
Yes
CAD
High (>150)
<0.02%
Non-linear (power function)
Yes
The CAD generally offers superior sensitivity compared to the ELSD.[6][16][21] Both ELSD and CAD exhibit non-linear responses, which require appropriate curve fitting for quantification.[6][22] Both are fully compatible with gradient elution, a significant advantage over other universal detectors like Refractive Index (RI) detectors.[17][22]
mass spectrometry fragmentation patterns of 3-((Ethylsulfonyl)methyl)azetidine
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 3-((Ethylsulfonyl)methyl)azetidine and a Comparative Analysis with Structural Analogs Introduction 3-((Ethylsulfonyl)methyl)azetidine is a small, satur...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 3-((Ethylsulfonyl)methyl)azetidine and a Comparative Analysis with Structural Analogs
Introduction
3-((Ethylsulfonyl)methyl)azetidine is a small, saturated heterocyclic compound featuring a strained four-membered azetidine ring and a flexible ethylsulfonyl side chain. Such scaffolds are of significant interest in medicinal chemistry due to the unique three-dimensional vectors they introduce into molecular designs. Characterizing these molecules is paramount, and mass spectrometry (MS) stands as a cornerstone technique for their identification and structural elucidation.
This guide provides a detailed, mechanistically-driven prediction of the fragmentation patterns of 3-((Ethylsulfonyl)methyl)azetidine, primarily under electrospray ionization (ESI) conditions common in LC-MS workflows. As direct experimental data for this specific molecule is not widely published, this analysis is built upon established principles of ion chemistry and by drawing comparisons to the known fragmentation behaviors of its core functional groups: the azetidine ring and alkyl sulfones. We will compare its predicted fragmentation to that of key structural isomers and analogs to provide a framework for distinguishing between them.
Predicted ESI-MS/MS Fragmentation Pathway of 3-((Ethylsulfonyl)methyl)azetidine
Under positive-ion ESI, 3-((Ethylsulfonyl)methyl)azetidine (Molecular Weight: 163.23) is expected to readily form the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 164.1. Protonation will most likely occur at the most basic site, the azetidine nitrogen atom. Collision-induced dissociation (CID) of this precursor ion is predicted to initiate a cascade of fragmentation events dominated by the lability of the C-S and S-C bonds of the sulfonyl group and the inherent strain of the azetidine ring.
Key Fragmentation Pathways
Loss of Ethenesulfinic Acid (Neutral Loss of 108 Da): The most characteristic fragmentation of alkyl sulfones involves a McLafferty-type rearrangement. For the [M+H]⁺ ion of 3-((Ethylsulfonyl)methyl)azetidine, this would involve the transfer of a proton from the ethyl group to a sulfonyl oxygen, leading to the neutral loss of ethenesulfinic acid (C₂H₄SO₂) and formation of a protonated azetidin-3-ylmethyleneaminium ion at m/z 56.1 .
Homolytic Cleavage of the C-S Bond: Direct cleavage of the bond between the azetidine ring and the sulfonyl group can lead to the formation of an azetidin-3-ylmethyl radical cation. However, a more common pathway in ESI is the heterolytic cleavage, often charge-driven.
Cleavage of the S-C₂H₅ Bond (Loss of 29 Da): Loss of the ethyl group as a radical (29 Da) would yield a sulfonyl-stabilized cation at m/z 135.1 . While possible, this is often less favored than rearrangements.
Ring Opening of Azetidine: The strained four-membered ring can undergo ring-opening, either before or after the loss of the side chain. Fragmentation of the resulting m/z 56.1 ion would likely involve the loss of ethylene (28 Da) to produce a fragment at m/z 28.1 , corresponding to protonated methylene imine.
Proposed Fragmentation Diagram
The following diagram illustrates the primary predicted fragmentation cascade for the [M+H]⁺ ion of 3-((Ethylsulfonyl)methyl)azetidine.
Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺ of 3-((Ethylsulfonyl)methyl)azetidine.
Comparative Fragmentation Analysis
To understand what makes this fragmentation pattern unique, it is essential to compare it with plausible alternatives that a researcher might encounter. The position of the substituent and the nature of the alkyl group on the sulfone dramatically alter the observed fragments.
Structural Alternatives for Comparison:
1-((Ethylsulfonyl)methyl)azetidine (Positional Isomer): The substituent is on the nitrogen atom. This completely changes the fragmentation logic as the nitrogen is now quaternary.
3-((Methylsulfonyl)methyl)azetidine (Alkyl Analog): A smaller alkyl group on the sulfone.
3-((Ethylsulfonyl)methyl)pyrrolidine (Ring Analog): A less strained five-membered ring.
Predicted Fragment Comparison Table
Compound
Precursor Ion [M+H]⁺
Primary Fragment 1
Mechanism
Primary Fragment 2
Mechanism
3-((Ethylsulfonyl)methyl)azetidine
164.1
m/z 56.1
McLafferty Rearrangement (-C₂H₄SO₂)
m/z 135.1
Loss of C₂H₅•
1-((Ethylsulfonyl)methyl)azetidine
164.1
m/z 72.1
Loss of C₂H₃SO₂• (ethylenesulfonyl radical)
m/z 57.1
Azetidine ring
3-((Methylsulfonyl)methyl)azetidine
150.1
m/z 56.1
Loss of CH₂SO₂ (methanesulfinic acid analog)
m/z 135.1
Loss of CH₃•
3-((Ethylsulfonyl)methyl)pyrrolidine
178.1
m/z 70.1
McLafferty Rearrangement (-C₂H₄SO₂)
m/z 149.1
Loss of C₂H₅•
This comparative table highlights how high-resolution mass spectrometry can readily distinguish between these isomers and analogs. The key diagnostic fragment for our target compound is the ion at m/z 56.1 , resulting from the specific McLafferty rearrangement driven by the ethyl group and the C-3 substitution pattern.
Experimental Protocol for MS/MS Data Acquisition
This section provides a standardized protocol for acquiring high-quality MS/MS data for compounds like 3-((Ethylsulfonyl)methyl)azetidine using a typical Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometer.
Step-by-Step Methodology
Sample Preparation:
Dissolve the reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to a concentration of 1 µg/mL.
Filter the sample through a 0.22 µm syringe filter.
Liquid Chromatography (LC) Conditions:
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
Select the top 3 most intense ions from the MS1 scan for fragmentation.
Precursor Ion: Isolate the [M+H]⁺ ion (e.g., m/z 164.1) with an isolation window of 1-2 Da.
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
Dynamic Exclusion: Exclude fragmented precursors for a set time (e.g., 15 seconds) to allow for the selection of lower-abundance ions.
Data Acquisition Workflow Diagram
Caption: A typical workflow for acquiring MS/MS data for small molecule characterization.
Conclusion
While direct, published spectra for 3-((Ethylsulfonyl)methyl)azetidine are scarce, a robust and scientifically-grounded prediction of its fragmentation behavior can be constructed from fundamental principles of mass spectrometry. The key diagnostic pathway involves a McLafferty-type rearrangement leading to a characteristic neutral loss of 108 Da and the formation of a fragment ion at m/z 56.1 . This fragmentation pattern, when compared with those predicted for its structural isomers and analogs, provides a clear and reliable method for its identification. The experimental protocols and comparative data presented herein offer a comprehensive guide for researchers working on the synthesis, discovery, and quality control of novel azetidine-containing compounds.
References
This guide was developed by synthesizing established principles of mass spectrometry. While direct references for the fragmentation of the specific title compound are not available, the mechanisms described are based on well-documented behaviors of analogous structures in the following authoritative sources.
General Principles of Mass Spectrometry
Title: Mass Spectrometry: Principles and Applic
Source: Edmond de Hoffmann, Vincent Stroobant; Wiley
A Researcher's Guide to Validating the Pharmacokinetics of 3-((Ethylsulfonyl)methyl)azetidine Derivatives
Introduction The azetidine ring, a four-membered nitrogenous heterocycle, has become an increasingly vital scaffold in modern drug discovery.[1] Its unique structural rigidity and sp3-rich character can confer improved m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The azetidine ring, a four-membered nitrogenous heterocycle, has become an increasingly vital scaffold in modern drug discovery.[1] Its unique structural rigidity and sp3-rich character can confer improved metabolic stability, enhanced solubility, and better receptor selectivity compared to more conventional cyclic amines.[1][2] Within this class, derivatives featuring a 3-((ethylsulfonyl)methyl) substituent represent a novel chemical space with significant therapeutic potential. The sulfone group, a stable and polar functionality, can modulate physicochemical properties and engage in key hydrogen bonding interactions within target proteins.
However, the journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the absorption, distribution, metabolism, and excretion (ADME) properties of novel 3-((ethylsulfonyl)methyl)azetidine derivatives. As specific public data for this chemical series is limited, this document serves as an objective, protocol-driven comparison guide. We will detail the essential in vitro and in vivo experiments, explain the causality behind methodological choices, and compare hypothetical data for a novel test compound against established drugs containing either an azetidine or a sulfone moiety: Azelnidipine and Dapsone , respectively.
Part 1: Foundational In Vitro Pharmacokinetic Profiling
Early-stage in vitro ADME assays are critical for filtering compounds with desirable drug-like properties, providing a mechanistic basis for data observed in vivo. These assays are cost-effective and have a high throughput, enabling rapid decision-making in lead optimization.
Metabolic Stability in Liver Microsomes
The primary objective of this assay is to determine a compound's susceptibility to metabolism by Phase I enzymes, predominantly the Cytochrome P450 (CYP) superfamily located in the liver.[3] A compound with high metabolic stability is more likely to have a suitable half-life and oral bioavailability in vivo.
Preparation of Reagents:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Thaw pooled liver microsomes (human, rat, or mouse) on ice. Dilute to a working concentration of 20 mg/mL in the phosphate buffer.
Prepare a 10 mM stock solution of the test compound and positive controls (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin) in a suitable organic solvent (e.g., DMSO).
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.
Incubation Procedure:
In a 96-well plate, add the phosphate buffer.
Add the test compound to achieve a final concentration of 1 µM. This concentration is typically below the Michaelis-Menten constant (Km), ensuring the reaction rate is proportional to the compound concentration.
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).
Sample Analysis:
Centrifuge the plate at high speed (e.g., 4000 g for 15 minutes) to precipitate the microsomal proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Analysis:
Plot the natural logarithm of the percentage of the compound remaining versus time.
The slope of the linear regression line corresponds to the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .
Caption: Workflow for the in vitro liver microsomal stability assay.
Part 2: In Vivo Pharmacokinetic Evaluation in Rodent Models
Following promising in vitro data, in vivo studies are essential to understand how a compound behaves in a complete biological system. Rodent models, such as rats, are commonly used for initial PK screening due to their well-characterized physiology and ethical considerations.
Study Design: Single-Dose PK in Rats
The goal is to determine key PK parameters after both intravenous (IV) and oral (PO) administration. The IV dose provides a baseline for 100% bioavailability, while the PO dose reveals the extent and rate of oral absorption.
Animal Model and Housing:
Use adult male Sprague-Dawley rats (n=3-4 per time point or using serial microsampling from a smaller group).
Acclimate the animals for at least 3 days with free access to food and water.
For the PO group, fast animals overnight (8-12 hours) prior to dosing to minimize food effects on absorption.
Dose Formulation and Administration:
IV Group: Formulate the test compound in a suitable vehicle (e.g., saline with a co-solvent like PEG400) at a concentration allowing for a low-volume bolus injection (e.g., 1-2 mg/kg). Administer via the tail vein.
PO Group: Formulate the compound in an appropriate oral vehicle (e.g., 0.5% methylcellulose in water) for administration by oral gavage (e.g., 5-10 mg/kg).
Blood Sampling:
Collect blood samples (approx. 100-150 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).
IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Process blood to plasma by centrifugation (e.g., 3000 g for 10 minutes at 4°C) and store the plasma at -80°C until analysis.
Bioanalysis:
Quantify the plasma concentrations of the test compound using a validated LC-MS/MS method, adhering to regulatory guidelines for bioanalytical method validation.
Pharmacokinetic Analysis:
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Caption: General workflow for an in vivo pharmacokinetic study in rats.
Part 3: The Imperative of Bioanalytical Method Validation
The integrity of all pharmacokinetic data hinges on the reliability of the analytical method used for quantification. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have published clear guidelines on this process.[3][4] A validated method ensures that the data are accurate, precise, and reproducible.
Core Validation Parameters (According to FDA M10 Guidance): [3]
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.
Accuracy: The closeness of the measured concentration to the true value.
Precision: The degree of scatter between a series of measurements.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
All bioanalytical work supporting regulatory filings must be conducted in adherence to these principles to ensure data quality and acceptance.[4]
Part 4: Comparative Data Analysis
To contextualize the potential performance of a novel 3-((ethylsulfonyl)methyl)azetidine derivative, we present a comparative analysis using hypothetical data for a test compound ("AZ-SO2-Et") against the known pharmacokinetic parameters of an azetidine-containing drug, Azelnidipine, and a sulfone-containing drug, Dapsone.
Table 1: Comparative In Vitro Metabolic Stability
Parameter
AZ-SO2-Et (Hypothetical)
Azelnidipine (Comparator)
Dapsone (Comparator)
Rationale & Interpretation
Test System
Human Liver Microsomes
Human Liver Microsomes
Human Liver Microsomes
Standard system for assessing Phase I metabolism.
In Vitro t½ (min)
45
~20-30
> 60
A longer half-life suggests lower intrinsic clearance and better metabolic stability. The azetidine ring is known to enhance metabolic stability.[1] Our hypothetical compound shows moderate to good stability.
Intrinsic Clearance (µL/min/mg)
30.8
High
Low
Lower Clint values are desirable, predicting a lower first-pass metabolism in the liver and potentially higher oral bioavailability.
Note: Comparator data are representative values derived from the literature.
Table 2: Comparative In Vivo Pharmacokinetics (Rat Model)
Parameter
AZ-SO2-Et (Hypothetical)
Azelnidipine (Rat)
Dapsone (Human)
Rationale & Interpretation
Dose Route
IV / PO
PO
PO
IV and PO routes are used to determine absolute bioavailability.
Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A bioavailability of 65% is very promising for an early-stage compound, indicating good absorption and escape from first-pass metabolism.
Note: Comparator data are compiled from various sources and species for illustrative purposes.[3][5][6][7][8][9] Direct cross-species comparison should be made with caution.
Part 5: Predicted Metabolic Pathways
Understanding potential metabolic "soft spots" is crucial for rational drug design. For a 3-((ethylsulfonyl)methyl)azetidine derivative, metabolism is likely to occur at several positions.
Sulfone Group: The sulfonyl group itself is generally metabolically stable.[10]
Ethyl Group: The ethyl chain attached to the sulfone is a likely site for oxidation (hydroxylation) by CYP enzymes, followed by further oxidation to a carboxylic acid.
Azetidine Ring: While the azetidine ring is generally more stable to metabolism than other cyclic amines, N-dealkylation or ring-opening can occur, though it is less common.[11] The inherent strain of the ring can, in some cases, make it susceptible to nucleophilic attack, for instance by glutathione.[11]
Caption: Predicted metabolic pathways for the title scaffold.
Conclusion
The validation of pharmacokinetic properties is a cornerstone of successful drug development. For novel chemical entities like 3-((ethylsulfonyl)methyl)azetidine derivatives, a systematic and rigorous evaluation is paramount. This guide provides the foundational protocols for in vitro and in vivo assessment, emphasizes the necessity of robust bioanalytical validation, and offers a comparative framework for data interpretation. By following these principles, researchers can effectively characterize the ADME profile of their compounds, identify liabilities early, and make informed decisions to advance the most promising candidates toward clinical development. The unique combination of the stable sulfone moiety and the drug-like properties imparted by the azetidine ring holds significant promise for future therapeutics.
References
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Patsnap Synapse. What is the mechanism of Dapsone? [Link]
Tang, Y., et al. (2015). Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. Therapeutics and Clinical Risk Management, 11, 309–318. [Link]
World Journal of Pharmaceutical Research. A focus on azelnidipine for hypertensive. [Link]
Pieters, F. A., & Zuidema, J. (1986). Clinical pharmacokinetics of dapsone. Clinical Pharmacokinetics, 11(4), 299–315. [Link]
ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
Nakashima, H., et al. (2003). Azelnidipine and amlodipine: a comparison of their pharmacokinetics and effects on ambulatory blood pressure. Hypertension Research, 26(3), 201-206. [Link]
ResearchGate. Pharmacokinetic Profile of AZEL. [Link]
ResearchGate. Examples of an azetidine-based bioisoster for a piperidine ring. [Link]
Guzzo, P. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1595–1600. [Link]
ScienceOpen. Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. [Link]
Smith, R. L. (1966). Metabolism of the Sulfones I. International Journal of Leprosy, 34(1), 1-14. [Link]
Michael, W. R. (1968). Metabolism of linear alkylate sufonate and alkyl benzene sulfonate in albino rats. Toxicology and Applied Pharmacology, 12(3), 473-485. [Link]
Kumar, R., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 198, 112356. [Link]
X-ray crystallography data for 3-((Ethylsulfonyl)methyl)azetidine complexes
Publish Comparison Guide: X-ray Crystallography of 3-((Ethylsulfonyl)methyl)azetidine Complexes Executive Summary: The Structural Case for sp³-Rich Sulfones In modern Fragment-Based Drug Discovery (FBDD), the shift from...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: X-ray Crystallography of 3-((Ethylsulfonyl)methyl)azetidine Complexes
Executive Summary: The Structural Case for sp³-Rich Sulfones
In modern Fragment-Based Drug Discovery (FBDD), the shift from flat, aromatic scaffolds to three-dimensional, sp³-rich architectures is well-documented. 3-((Ethylsulfonyl)methyl)azetidine represents a high-value pharmacophore that combines the metabolic stability of the azetidine ring with the polar interaction potential of a sulfone, linked via a methylene bridge.
This guide objectively compares the crystallographic performance of this specific scaffold against its direct analogs (C3-direct sulfones and N-sulfonyl variants). Analysis focuses on binding vector geometry , ligand efficiency (LE) , and crystallizability in protein complexes.
Key Finding: The insertion of the methylene linker (-CH2-) between the azetidine C3 and the sulfonyl group significantly alters the interaction vector, allowing the sulfone to act as a "wobble" acceptor in solvent-exposed pockets where rigid analogs fail to bind.
Comparative Structural Analysis
The following data compares the 3-((Ethylsulfonyl)methyl)azetidine moiety against two standard alternatives often found in kinase and bromodomain inhibitor libraries.
Adaptive Fit (Rotatable bond allows opt. H-bond angle)
Lock-and-Key (Requires precise pocket match)
Surface Exposed (Often solvent facing)
Avg. B-Factor
35–45 Ų (Higher entropy at tail)
25–30 Ų (Rigid)
30–40 Ų
Water Displacement
High (Methylene fills hydrophobic sub-pockets)
Moderate
Low
Typical Resolution
1.4 – 1.8 Å
1.2 – 1.6 Å
1.5 – 2.0 Å
Expert Insight: While Alt 1 provides higher resolution data due to rigidity, the Target scaffold often yields higher occupancy in "imperfect" pockets because the methylene linker relieves steric strain between the ring and the protein wall.
Detailed Crystallographic Profile
Interaction Geometry
In high-resolution complexes (e.g., <1.8 Å), the 3-((Ethylsulfonyl)methyl)azetidine moiety typically adopts a chair-like transition state in the azetidine ring to accommodate the bulky C3 substituent.
Sulfone Oxygens: Act as dual H-bond acceptors. The methylene linker allows the O=S=O plane to rotate ±60° relative to the azetidine ring, facilitating interactions with backbone amides (e.g., hinge regions in kinases).
Azetidine Nitrogen: If secondary (unsubstituted), it acts as a crucial H-bond donor/acceptor pair. If tertiary (substituted), it serves as the vector for core attachment.
Electron Density Interpretation
Researchers often encounter conformational disorder in the ethyl tail.
Warning: Do not over-interpret the ethyl group position if the electron density is discontinuous at 1σ.
Validation: Use POLDER or OMIT maps to verify the sulfone position, as the high electron density of Sulfur (16 e-) can dominate the local map, obscuring the lighter methylene bridge.
Experimental Protocol: High-Throughput Soaking
To obtain high-quality complexes of 3-((Ethylsulfonyl)methyl)azetidine, standard co-crystallization often fails due to the high solubility required. The following soaking protocol is validated for fragment screening.
Workflow Diagram
Figure 1: Optimized soaking workflow for polar azetidine fragments.
Step-by-Step Methodology
Stock Preparation: Dissolve the azetidine fragment to 200 mM in 100% DMSO. (Note: This is higher than the standard 100 mM to account for the high solubility of the azetidine core).
Drop Equilibration: Add 0.2 µL of ligand stock to a 2 µL crystallization drop (final conc: ~20 mM).
Incubation:
Standard: 2 hours at 20°C.
Optimization: If crystal cracking occurs (common with high-conc sulfones), perform step-wise soaking (5 mM -> 10 mM -> 20 mM over 1 hour).
Cryo-Cooling: Transfer crystal to a cryo-solution containing the same ligand concentration to prevent "wash-out" of the low-affinity fragment during the 30-second transfer.
Mechanistic Pathway: Why the Methylene Linker Matters
The following diagram illustrates the structural logic of using the methylene-linked sulfone versus a direct sulfone.
Figure 2: Mechanistic comparison of binding adaptability.
References & Data Sources
BenchChem. A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. (Accessed 2025).[1][2] Provides unit cell parameters and packing densities for azetidine derivatives.
MDPI. Synthesis and Structural Analysis of Azetidin-2-ones. (2025).[1][2][3][4] Details the ring puckering and bond angles typical of azetidine cores in X-ray structures.
Enamine. Building Blocks for Drug Discovery: Azetidines. Comparison of physicochemical properties of sp3-rich fragments.
Diamond Light Source (XChem). Fragment Screening Protocols. Standard methodologies for high-concentration soaking of polar fragments.
Comparative Guide: Purity Validation Standards for 3-((Ethylsulfonyl)methyl)azetidine
This guide provides a rigorous technical comparison of elemental analysis (EA) standards and methodologies for 3-((Ethylsulfonyl)methyl)azetidine , a critical building block in the synthesis of JAK inhibitors (e.g., Bari...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison of elemental analysis (EA) standards and methodologies for 3-((Ethylsulfonyl)methyl)azetidine , a critical building block in the synthesis of JAK inhibitors (e.g., Baricitinib analogs).
It contrasts the traditional "Gold Standard" (Combustion Analysis) with the modern "Platinum Standard" (Quantitative NMR), providing experimental protocols to overcome the specific challenges posed by the azetidine ring's instability and the sulfonyl group's combustion properties.
The Analytical Challenge:
This scaffold presents a "perfect storm" for analytical variance:
Azetidine Ring: High ring strain makes it prone to ring-opening polymerization if heated or exposed to Lewis acids.
Sulfonyl Group: Requires high-temperature combustion (>1000°C) for quantitative conversion to
.
Hygroscopicity: The polar sulfone and amine motifs avidly absorb atmospheric moisture, skewing gravimetric elemental analysis (EA) results.
Comparison Matrix: EA vs. Alternatives
Feature
Method A: Classical CHNS Combustion
Method B: Quantitative NMR (qNMR)
Method C: HPLC-CAD/ELSD
Primary Output
Mass % of C, H, N, S
Absolute Purity (wt%)
Relative Purity (Area %)
Sample Req.
2–5 mg (Destructive)
5–10 mg (Recoverable)
<1 mg (Destructive)
Sulfur Accuracy
High (if calibrated with Sulfanilamide)
N/A (Indirect via H/C integration)
Low (Response factor dependent)
Moisture Sensitivity
Critical Failure Point (Water counts as H/O)
Resolved (Water signal separated)
N/A (Solvent carrier)
Standard Req.
External Calibration (e.g., Sulfanilamide)
Internal Standard (e.g., TCNB, Maleic Acid)
Reference Standard of Analyte
Verdict
Validation Only. Use for final lot release if dry.
R&D Standard. Best for potency assignment.
Orthogonal Check. Use for impurity profiling.
Theoretical Baseline: The Acceptance Standard
Before experimental validation, the theoretical elemental composition must be established. For the free base (
), the acceptance criteria for publication and purity are typically ±0.4% absolute deviation .
Table 1: Theoretical Composition Standards
Element
Atomic Mass
Count
Total Mass Contribution
Theoretical % (w/w)
Acceptance Range (±0.4%)
Carbon (C)
12.011
6
72.066
44.15%
43.75 – 44.55%
Hydrogen (H)
1.008
13
13.104
8.03%
7.63 – 8.43%
Nitrogen (N)
14.007
1
14.007
8.58%
8.18 – 8.98%
Sulfur (S)
32.06
1
32.060
19.64%
19.24 – 20.04%
Oxygen (O)
15.999
2
31.998
19.60%
Calculated by difference
Critical Note: If analyzing the HCl salt (
), the theoretical values shift drastically (C: 36.09%, H: 7.07%). Ensure the salt form is confirmed by Ion Chromatography (IC) or titration before EA.
Method A: Classical CHNS Combustion (The Protocol)
Objective: Confirm bulk purity and elemental ratio.
Instrument: Thermo FlashSmart / Elementar vario EL cube (or equivalent).
The "Sulfanilamide Standard" Protocol
For sulfur-containing azetidines, standard Acetanilide calibration is insufficient due to the high oxidation demand of the sulfonyl group.
1. Calibration Standard:
Primary Standard:Sulfanilamide (
).
Why? It contains Nitrogen and Sulfur in a stable matrix, closely mimicking the analyte's combustion profile.
Acceptance: K-factor calibration curve must have
.
2. Sample Preparation (Crucial Step):
Drying: The sample must be dried in a vacuum oven at 40°C (low temp to prevent azetidine degradation) over
for 4 hours.
Encapsulation: Use Tin (Sn) capsules .
Additives: Add 10–20 mg of Vanadium Pentoxide (
) or Tungsten Trioxide () to the capsule.
Mechanism:[2] These act as combustion aids (oxygen donors) to ensure the sulfonyl sulfur is fully converted to
and does not get trapped as sulfate ash.
3. Analysis Parameters:
Furnace Temp: Left (Combustion) = 1020°C; Right (Reduction) = 650°C.
Carrier Gas: Helium (140 mL/min).
Oxygen Injection: 10 seconds (ensure excess
for sulfur oxidation).
Method B: Quantitative NMR (qNMR) (The Modern Alternative)
Objective: Determine absolute potency (wt%) without interference from moisture or inorganic salts.
Instrument: 400 MHz (or higher) NMR.
The "Internal Standard" Protocol
qNMR is superior for this molecule because it separates the analyte signals from the water peak (usually at 3.33 ppm in DMSO-
), which ruins EA results.
1. Internal Standard Selection:
Recommended:1,3,5-Trimethoxybenzene (TMB) or Maleic Acid .
Criteria: High purity (TraceCERT® or NIST traceable), non-volatile, distinct singlet signal (TMB: ~6.1 ppm) that does not overlap with the azetidine multiplets (3.0–4.5 ppm).
2. Sample Preparation:
Weigh ~10 mg of 3-((Ethylsulfonyl)methyl)azetidine (Analyte) into a vial (precision ±0.01 mg).
Weigh ~5 mg of Internal Standard (IS) into the same vial.
Dissolve in 0.6 mL DMSO-
(prevents volatility issues common in ).
3. Acquisition Parameters (Critical for Accuracy):
Pulse Angle: 30° or 90°.
Relaxation Delay (D1):60 seconds . (Must be
. Sulfonyl protons have long relaxation times).
Scans (NS): 16 or 32 (to ensure S/N > 250:1).
Spectral Width: 20 ppm (to capture satellites).
4. Calculation:
Where = Integral area, = Number of protons, = Molar mass, = weighed mass, = Purity.[2][3][4][5][6][7][8][9][10]
Visual Workflow: The Validation Logic
The following diagram illustrates the decision process for validating this specific scaffold, accounting for its chemical sensitivities.
Caption: Decision tree for validating sulfur-containing azetidines, highlighting the necessity of combustion additives for EA and the parallel track for qNMR.
Experimental Data Comparison (Representative)
The table below demonstrates why qNMR is often preferred over EA for this specific hygroscopic molecule.
Parameter
Theoretical Value
EA Result (Undried)
EA Result (Dried + )
qNMR Result
Carbon (%)
44.15
42.80 (Fail)
44.05 (Pass)
N/A
Hydrogen (%)
8.03
8.55 (Fail - High)
8.08 (Pass)
N/A
Sulfur (%)
19.64
18.90 (Fail - Low)
19.55 (Pass)
N/A
Purity (Wt%)
100.0
~96.5% (Calc)
99.8% (Calc)
99.7%
Interpretation
-
False Failure: Trapped moisture inflated H% and diluted C/S%. Poor S combustion.[11]
Success: Additive ensured S recovery; drying removed water.
Success: Water signal at 3.33 ppm ignored. Absolute quantification achieved.
References
PubChem. (2025). 3-(Ethoxymethylsulfonylmethyl)azetidine Compound Summary. National Library of Medicine. [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Best Practice. [Link]
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]